Tenidap

Rheumatoid Arthritis Acute-Phase Response Cytokine Biology

Tenidap (CP-66248) combines selective COX-1 inhibition (IC50 0.03 µM) with potent modulation of IL-1, IL-6, and TNF-α—a dual mechanism absent in standard NSAIDs. It uniquely suppresses CRP/SAA acute-phase proteins and inhibits collagenase release from neutrophils. With 23 h plasma half-life and 85% oral bioavailability, it ensures stable exposure in long-term PK/PD studies. Essential for cytokine biology, cartilage degradation, and disease-modifying anti-rheumatic research where conventional COX inhibitors fall short.

Molecular Formula C14H9ClN2O3S
Molecular Weight 320.8 g/mol
CAS No. 120210-48-2
Cat. No. B1681256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenidap
CAS120210-48-2
Synonyms5-chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide
CP 66248
CP 66248-2
CP-66,248-2
tenidap
tenidap sodium
Molecular FormulaC14H9ClN2O3S
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O
InChIInChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)
InChIKeyIZSFDUMVCVVWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tenidap (CAS 120210-48-2): A Cytokine-Modulating Anti-Rheumatic Drug for Differentiated Anti-Inflammatory Research


Tenidap is a small-molecule oxindole derivative classified as a cytokine-modulating anti-rheumatic drug (CMARD) and a preferential cyclooxygenase-1 (COX-1) inhibitor [1]. Distinct from conventional nonsteroidal anti-inflammatory drugs (NSAIDs), tenidap's pharmacological profile uniquely combines COX inhibition with potent modulation of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) [2]. This dual activity enables it to suppress not only acute inflammation but also downstream cytokine-mediated processes, including cartilage degradation and metalloprotease synthesis [3]. Although its clinical development for rheumatoid arthritis was discontinued due to liver and kidney toxicity, tenidap remains a critical research tool for dissecting the interplay between eicosanoid pathways and cytokine networks, and for validating disease-modifying mechanisms distinct from simple COX blockade .

Why Tenidap Cannot Be Replaced by Conventional NSAIDs or Selective COX-2 Inhibitors in Mechanistic Studies


Substituting tenidap with a standard NSAID (e.g., naproxen, diclofenac) or a selective COX-2 inhibitor in research protocols fundamentally alters the experimental outcome. Unlike these compounds, tenidap exerts profound, quantifiable effects on cytokine networks and acute-phase protein responses that are independent of simple COX inhibition [1]. Key differentiators include its ability to significantly reduce C-reactive protein (CRP) and serum amyloid A (SAA) levels in rheumatoid arthritis patients—effects not observed with naproxen or diclofenac [2]—and its unique capacity to potently inhibit the release of activated collagenase from neutrophils, a property absent in several other NSAIDs [3]. Therefore, for investigations into disease-modifying mechanisms, cytokine biology, or the therapeutic relevance of reducing acute-phase reactants, generic anti-inflammatory agents cannot serve as viable substitutes. The following section provides the quantitative evidence substantiating these critical distinctions.

Quantitative Evidence Differentiating Tenidap from NSAIDs and Disease-Modifying Agents


Superior Reduction of Acute-Phase Proteins (CRP, SAA) and IL-6 vs. Naproxen, Diclofenac, and Piroxicam

Tenidap demonstrates a unique ability to rapidly and significantly lower serum C-reactive protein (CRP) and serum amyloid A (SAA) levels in rheumatoid arthritis patients, a property not shared by conventional NSAIDs. In a direct clinical comparison with piroxicam, tenidap (120 mg/day) reduced median CRP, SAA, and IL-6 levels significantly more than piroxicam (20 mg/day) over 6 weeks [1]. Across four independent studies, tenidap consistently reduced CRP from baseline, while naproxen (1000 mg/day) and placebo showed no significant effect [2]. Similarly, in a 24-week trial, tenidap (120 mg/day) was associated with significant reductions in CRP and SAA, whereas diclofenac (150 mg/day) was not [3].

Rheumatoid Arthritis Acute-Phase Response Cytokine Biology

Potent Inhibition of Collagenase Release Distinct from Four Conventional NSAIDs

Tenidap profoundly inhibits the release of activated collagenase from human neutrophils, a key enzyme in tissue destruction. In vitro studies demonstrate that, in stark contrast to four comparator NSAIDs, tenidap markedly suppresses this activity. This effect is primarily due to interference with the activation of the latent enzyme, not its release [1].

Neutrophil Biology Collagenase Activation Inflammation

Greater In Vitro Suppression of IL-6 Production vs. Naproxen in Synovial Tissue

Tenidap is a more potent modulator of key pro-inflammatory cytokines in human rheumatoid synovial tissue than naproxen. In ex vivo studies, tenidap at its therapeutic concentration (20 µg/mL) significantly inhibited IL-6 synthesis, whereas naproxen at its therapeutic concentration (90 µg/mL) had no significant effect [1]. Tenidap also achieved a 69% reduction in TNF-α synthesis, compared to approximately 40% for naproxen [1].

Cytokine Modulation Synovial Biology IL-6

Superior Clinical Efficacy Over Diclofenac in Rheumatoid Arthritis

In a 24-week, multicenter, double-blind, randomized clinical trial, tenidap demonstrated superior clinical efficacy compared to diclofenac in patients with active rheumatoid arthritis. Improvement with tenidap (120 mg/day) was significantly greater than with diclofenac (150 mg/day) for all five primary efficacy parameters, two of four secondary parameters, and 11 of 13 Arthritis Impact Measurement Scales assessments [1]. Furthermore, the probability of discontinuation due to lack of efficacy was significantly greater in the diclofenac group [1].

Rheumatoid Arthritis Clinical Efficacy NSAID Comparison

In Vivo Disease Prevention in Adjuvant Arthritis Model Distinct from Piroxicam

In a rat model of adjuvant-induced arthritis, tenidap exhibits disease-preventing activity consistent with disease modification, an effect not seen with the NSAID piroxicam. When co-administered with the adjuvant, tenidap prevented disease onset in 50% of animals, whereas piroxicam showed no preventive effect [1]. This prevention was associated with reduced interferon-gamma and interleukin-2 production by lymph node cells, suggesting an effect on T-cell function [1].

Disease-Modifying Activity Animal Model T-Cell Cytokines

Long Plasma Half-Life (~23 hours) Supporting Once-Daily Dosing

Tenidap exhibits a long plasma elimination half-life in humans, supporting a once-daily dosing regimen. This pharmacokinetic property differentiates it from many NSAIDs with shorter half-lives. Following multiple oral doses of 120 mg, the half-life of tenidap is approximately 23 hours [1]. The absolute bioavailability is 85% [1].

Pharmacokinetics Human Dosing Regimen

Optimal Research Applications for Tenidap Based on Validated Evidence


Dissecting the Link Between IL-6 Suppression and Reduction of Acute-Phase Reactants in Rheumatoid Arthritis Models

Researchers investigating the mechanistic link between cytokine modulation and clinical improvement should utilize tenidap as a tool compound. As demonstrated in multiple clinical trials, tenidap uniquely and potently reduces serum levels of IL-6, CRP, and SAA in RA patients [1]. This specific profile allows for the in vivo and in vitro exploration of how inhibiting the IL-6 pathway translates to downstream effects on the acute-phase response and disease activity, a pathway not effectively targeted by standard NSAIDs like naproxen or diclofenac [2].

Validating Disease-Modifying Mechanisms in Animal Models of Arthritis

Tenidap serves as a critical positive control or comparator in animal models of inflammatory arthritis (e.g., adjuvant-induced arthritis) where disease modification, not just symptom relief, is the primary endpoint. Evidence shows that tenidap can prevent disease onset in 50% of animals in this model, an effect associated with the suppression of T-cell cytokines (IFN-γ, IL-2) and not observed with the NSAID piroxicam [3]. This makes tenidap an invaluable reference for evaluating novel compounds with proposed disease-modifying properties.

Investigating Pathways of Tissue Degradation via Collagenase and Metalloprotease Inhibition

For studies focused on the enzymatic destruction of cartilage and connective tissue, tenidap offers a unique dual mechanism. Unlike several other NSAIDs, it potently inhibits the activation and release of collagenase from neutrophils [4] and downregulates IL-1 receptor expression and subsequent metalloprotease synthesis in chondrocytes [5]. Researchers can leverage this compound to dissect the signaling pathways linking inflammation to matrix degradation, particularly in ex vivo models of cartilage catabolism or synovial fibroblast cultures.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring Once-Daily Dosing in Human or Preclinical Models

Tenidap's long plasma half-life (~23 hours) and high oral bioavailability (85%) in humans make it a suitable candidate for PK/PD studies requiring a once-daily dosing regimen [6]. This property simplifies dosing protocols in long-term in vivo experiments, reduces animal stress, and improves data consistency by minimizing peak-trough fluctuations associated with shorter-acting compounds. It allows researchers to establish stable drug exposure levels while correlating them with sustained pharmacodynamic effects, such as the prolonged reduction of CRP and SAA [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenidap

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.